molecular formula C11H17NO B13252936 2-methoxy-5-methyl-N-(propan-2-yl)aniline

2-methoxy-5-methyl-N-(propan-2-yl)aniline

Cat. No.: B13252936
M. Wt: 179.26 g/mol
InChI Key: NQHWCAOKXGWEEO-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(propan-2-yl)aniline (CAS 1019582-92-3) is an aromatic amine derivative with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . The compound features a methoxy group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 5-position of the benzene ring, and an isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom. Key identifiers include the MDL number MFCD11143607, and it is currently listed as temporarily out of stock in commercial catalogs .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methoxy-5-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17NO/c1-8(2)12-10-7-9(3)5-6-11(10)13-4/h5-8,12H,1-4H3

InChI Key

NQHWCAOKXGWEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-5-methyl-N-(propan-2-yl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 2-methoxy-5-methyl-N-(propan-2-yl)aniline, also known as C11H17NO, are rooted in its unique chemical structure, which includes a methoxy group, a methyl group, and an isopropyl group attached to the nitrogen atom of the aniline moiety. This compound, classified under substituted anilines, has a molecular weight of approximately 179.26 g/mol.

Scientific Research Applications

Antimicrobial and Antiviral Properties: Research indicates that 2-methoxy-5-methyl-N-(propan-2-yl)aniline may possess antimicrobial and antiviral properties. Similar compounds have demonstrated interactions with specific biological targets, suggesting the potential for developing new therapeutic agents. These interactions could involve enzyme inhibition or receptor modulation, though the exact mechanisms of action require further investigation.

Synthesis of Organic Compounds: 2-methoxy-5-methyl-N-(propan-2-yl)aniline serves as a starting material in synthesizing various organic compounds . For instance, in the creation of EML4-ALK inhibitors, 1-fluoro-2-methoxy-4-nitrobenzene is reacted with 1-methyl-4-(piperidin-4-yl)piperazine . Aniline derivatives, including 2-alkyl-6-methyl-N-(1'methoxy-2'-propyl)-aniline, are utilized as intermediates in manufacturing agricultural active substances like herbicides .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-methoxy-5-methyl-N-(propan-2-yl)aniline can be contextualized by comparing it to analogous aniline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-Methoxy-5-methyl-N-(propan-2-yl)aniline C₁₁H₁₇NO 179.26 - 2-OCH₃, 5-CH₃, N-CH(CH₃)₂ Used in synthetic chemistry; physical data limited .
2-Methoxy-5-nitro-N-(propan-2-yl)aniline C₁₀H₁₄N₂O₃* ~210* - 2-OCH₃, 5-NO₂, N-CH(CH₃)₂ Nitro group enhances electrophilicity; potential precursor for dyes or explosives. Limited data .
5-Iodo-2-methoxy-N,N-dimethylaniline C₉H₁₂INO 277.11 - 2-OCH₃, 5-I, N-(CH₃)₂ Iodo substituent enables cross-coupling reactions; used in medicinal chemistry .
5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline C₁₁H₁₇ClNO ~229.71* - 2-CH₃, 5-Cl, N-CH(CH₂OCH₃)₂ Chlorine increases toxicity; methoxyalkyl group alters solubility .
N,N-Diisopropylaniline C₁₂H₁₉N 177.29 - N-(CH(CH₃)₂)₂ Bulky diisopropyl groups increase steric hindrance, reducing reactivity .
2-Methoxy-5-methyl-N-(2-methylpentan-2-yl)aniline C₁₄H₂₃NO* ~221* - 2-OCH₃, 5-CH₃, N-C(CH₃)₂(CH₂CH₂CH₃) Bulkier alkyl chain enhances lipophilicity; synthesized via iron-catalyzed methods .

*Inferred values due to incomplete data in sources.

Key Observations

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) deactivate the ring, directing reactivity to specific positions . Steric hindrance from bulky N-alkyl groups (e.g., isopropyl in the main compound vs. 2-methylpentan-2-yl in ) impacts reaction kinetics and substrate accessibility in catalytic processes .

Diisopropyl substitution () reduces crystalline packing efficiency compared to monosubstituted analogs, affecting melting points .

Synthetic Utility :

  • Derivatives like 5-iodo-2-methoxy-N,N-dimethylaniline () are valuable in Suzuki-Miyaura coupling reactions due to the iodine substituent.
  • The main compound’s isopropyl group may facilitate selective N-alkylation in multi-step syntheses .

Structural Insights :

  • Crystal structure studies of related compounds (e.g., 4-methoxy-2-methylaniline derivatives) reveal trans conformations and hydrogen-bonded networks, suggesting similar stabilization mechanisms in the main compound .

Research Findings and Data Gaps

  • Physicochemical Data : Boiling points, solubility, and spectral data (e.g., NMR, IR) for the main compound are unavailable in the provided evidence, highlighting a need for further experimental characterization .
  • Safety and Handling : While N,N-diisopropylaniline () has documented safety data, similar information for the main compound is absent, necessitating caution in handling.

Biological Activity

2-Methoxy-5-methyl-N-(propan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the reaction of 2-methoxy-5-methyl aniline with isopropylamine. The synthesis can be performed using various methods, including conventional heating and microwave-assisted techniques, which enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that related aniline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-methoxy-5-methyl-N-(propan-2-yl)aniline show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound Microorganism MIC (mg/mL)
2-Methoxy-5-methyl-N-(propan-2-yl)anilineE. coli0.0195
Related Aniline DerivativeBacillus mycoides0.0048
Related Aniline DerivativeC. albicans0.0048

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-methoxy-5-methyl-N-(propan-2-yl)aniline has been investigated through structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa0.75
A5490.43
MDA-MB-231>10

Notably, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The mechanism involves disruption of microtubule polymerization, which is crucial for cell division .

The biological activity of 2-methoxy-5-methyl-N-(propan-2-yl)aniline is attributed to its ability to interfere with cellular processes:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
  • Induction of Methuosis : Certain derivatives induce methuosis, a form of cell death characterized by cytoplasmic vacuolization without typical apoptotic features .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies

A study published in MDPI reported on the antiproliferative effects of various substituted anilines, including those similar to 2-methoxy-5-methyl-N-(propan-2-yl)aniline. The findings indicated that modifications at specific positions on the aniline ring significantly influenced biological activity .

Another research article highlighted the efficacy of related compounds against resistant strains of bacteria, emphasizing their potential in treating infections that are difficult to manage with conventional antibiotics .

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